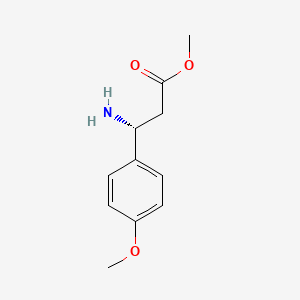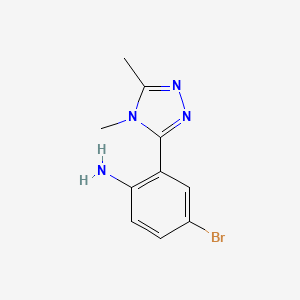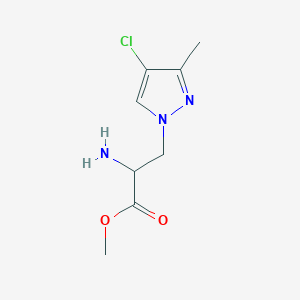
3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes both amino and hydroxy functional groups, making it a versatile intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide can be achieved through several methods. One common approach involves the UV-irradiation of 3-ethyl-2,1-benzisoxazole in 66% sulfuric acid for 90 minutes at 80–90°C . Another method includes a multi-step synthesis starting from 2-nitro-5-hydroxybenzaldehyde or p-anisidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide is used in several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of complex organic molecules.
Biology: The compound is used in the synthesis of bioactive molecules for research purposes.
Medicine: It is involved in the development of pharmaceutical compounds, particularly in cancer research
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can influence cellular processes and pathways, making it a valuable compound in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-5-hydroxyphenyl)propan-1-one: A closely related compound with similar functional groups.
2-amino-1-(3-hydroxyphenyl)propane-1-tartarate: Another compound with comparable structure and reactivity.
Uniqueness
3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide is unique due to its specific combination of functional groups, which provides distinct reactivity and applications. Its ability to undergo various chemical reactions and its role in synthesizing bioactive molecules highlight its importance in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H14I2N2O2 |
|---|---|
Peso molecular |
436.03 g/mol |
Nombre IUPAC |
3-amino-1-(2-amino-5-hydroxyphenyl)propan-1-one;dihydroiodide |
InChI |
InChI=1S/C9H12N2O2.2HI/c10-4-3-9(13)7-5-6(12)1-2-8(7)11;;/h1-2,5,12H,3-4,10-11H2;2*1H |
Clave InChI |
WNEMCSXEOBZIAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)C(=O)CCN)N.I.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.1.1]hexan-2-amine](/img/structure/B13490240.png)




![2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride](/img/structure/B13490268.png)
![tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13490271.png)

![(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13490274.png)



![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)

